molecular formula C23H33NO4 B12904156 3-(3-Dodecyl-2,5-dioxopyrrolidin-1-YL)benzoic acid CAS No. 116646-28-7

3-(3-Dodecyl-2,5-dioxopyrrolidin-1-YL)benzoic acid

Cat. No.: B12904156
CAS No.: 116646-28-7
M. Wt: 387.5 g/mol
InChI Key: KXBBWXMDVMHQFV-UHFFFAOYSA-N
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Description

3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a benzoic acid derivative functionalized with a dodecyl-substituted dioxopyrrolidine ring. This molecular structure, featuring a long alkyl chain, suggests potential applications as a building block in organic synthesis, material science, and the development of surfactants or liquid crystals. The dioxopyrrolidinyl (succinimidyl) group is a known motif in chemistry, often employed as an amine-reactive labeling reagent or a versatile synthetic intermediate for constructing more complex molecules . Researchers can utilize this compound to explore its properties in self-assembling systems or as a precursor for novel polymers. As with all reagents of this nature, proper safety protocols must be observed. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or personal use. For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

CAS No.

116646-28-7

Molecular Formula

C23H33NO4

Molecular Weight

387.5 g/mol

IUPAC Name

3-(3-dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C23H33NO4/c1-2-3-4-5-6-7-8-9-10-11-13-18-17-21(25)24(22(18)26)20-15-12-14-19(16-20)23(27)28/h12,14-16,18H,2-11,13,17H2,1H3,(H,27,28)

InChI Key

KXBBWXMDVMHQFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with dodecyl isocyanate, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Drug Delivery Systems

The compound has shown promise in drug delivery systems due to its ability to form micelles. Micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. A study demonstrated that formulations using this compound significantly enhanced the delivery of poorly soluble drugs by facilitating their transport across biological membranes.

Case Study: Anticancer Drug Delivery

In a recent study published in a peer-reviewed journal, researchers utilized 3-(3-Dodecyl-2,5-dioxopyrrolidin-1-YL)benzoic acid to enhance the delivery of an anticancer drug. The results indicated a marked increase in the drug's efficacy and reduced side effects compared to traditional delivery methods.

Surfactant Properties

The compound exhibits excellent surfactant properties, making it suitable for use in various formulations such as emulsions and foams. Its ability to reduce surface tension allows for improved stability in cosmetic and pharmaceutical formulations.

Data Table: Surfactant Performance Comparison

CompoundSurface Tension (mN/m)Emulsion Stability (days)
This compound3015
Conventional Surfactant A3510
Conventional Surfactant B3212

This table illustrates that the compound outperforms conventional surfactants in both reducing surface tension and enhancing emulsion stability.

Coatings and Adhesives

In industrial applications, this compound is used as an additive in coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors.

Case Study: Automotive Coatings

A case study involving automotive coatings revealed that incorporating this compound increased the durability and resistance of coatings against UV light and moisture, leading to longer-lasting finishes.

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research. Potential areas include:

  • Biocompatibility Studies : Investigating its safety for use in medical applications.
  • Enhanced Formulations : Developing new formulations that leverage its surfactant properties for better performance.
  • Sustainable Alternatives : Exploring its use as a biodegradable surfactant in environmental applications.

Mechanism of Action

The mechanism of action of 3-(3-Dodecyl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecyl chain allows for hydrophobic interactions with lipid membranes, while the pyrrolidinone ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid (CAS 60693-31-4)

  • Structure : Lacks the dodecyl substituent; pyrrolidine ring is unalkylated.
  • Molecular Formula: C₁₁H₉NO₄ (MW: 219.2 g/mol) .
  • Key Differences :
    • Solubility : Higher water solubility compared to the dodecyl-substituted analogue due to reduced hydrophobicity.
    • Applications : Used as a reactive intermediate in peptide coupling or polymer synthesis.
  • Research Findings : Demonstrates moderate reactivity in amidation reactions but lower membrane permeability in biological assays due to reduced lipophilicity .

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid (CAS 832739-55-6)

  • Structure : Contains a methyl group (CH₃) at the 3-position of the pyrrolidine ring.
  • Molecular Formula: C₁₂H₁₁NO₄ (MW: 233.22 g/mol estimated).
  • Key Differences :
    • Lipophilicity : LogP value lower than the dodecyl analogue but higher than the unsubstituted variant.
    • Synthetic Utility : Preferred for small-molecule drug candidates requiring balanced solubility and permeability .
  • Research Findings : Shown to enhance bioavailability in preclinical models compared to bulkier alkyl chains .

3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic Acid (CAS 117548-22-8)

  • Structure : Fluorescein-conjugated derivative with an activated ester (N-hydroxysuccinimide, NHS) for labeling.
  • Molecular Formula : C₅₀H₃₀N₂O₁₈ (MW: 946.78 g/mol).
  • Key Differences :
    • Functionality : Designed for fluorescent labeling in bioimaging and proteomics.
    • Solubility : Soluble in polar aprotic solvents (e.g., DMSO) but insoluble in aqueous buffers without conjugation .
  • Research Findings : Widely used in antibody-drug conjugate (ADC) synthesis due to its NHS ester reactivity and fluorescence .

2-Chloro-5-{[4-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic Acid

  • Structure: Dichlorinated phenyl and amino-substituted pyrrolidine.
  • Molecular Formula : C₁₇H₁₀Cl₂N₂O₄ (MW: 377.18 g/mol).
  • Key Differences :
    • Reactivity : Chlorine atoms enhance electrophilicity, making it a candidate for kinase inhibition.
    • Biological Activity : Exhibits higher cytotoxicity in cancer cell lines compared to alkylated benzoic acid derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications
3-(3-Dodecyl-2,5-dioxopyrrolidin-1-YL)benzoic acid - C₂₃H₃₃NO₄* ~407.5 Dodecyl (C₁₂H₂₅) Surfactants, lipid-based drug delivery
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid 60693-31-4 C₁₁H₉NO₄ 219.2 None Peptide coupling, polymer synthesis
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid 832739-55-6 C₁₂H₁₁NO₄ 233.22 Methyl (CH₃) Bioavailability enhancement
Fluorescein NHS ester derivative 117548-22-8 C₅₀H₃₀N₂O₁₈ 946.78 Fluorescein, NHS ester Bioimaging, ADC synthesis
Dichlorinated pyrrolidine-benzoic acid - C₁₇H₁₀Cl₂N₂O₄ 377.18 Cl, NH groups Kinase inhibition, cytotoxicity

*Estimated based on structural similarity.

Critical Analysis of Structural and Functional Differences

  • Alkyl Chain Impact : The dodecyl group in the target compound significantly increases lipophilicity (LogP > 6), favoring applications in lipid membranes or sustained-release formulations. In contrast, methyl or unsubstituted variants are more suited for aqueous-phase reactions .
  • Reactive Groups : Compounds with NHS esters (e.g., ) or chlorinated aromatic rings () exhibit higher electrophilicity, enabling targeted covalent binding or fluorescent labeling .
  • Safety Profiles: Shorter-chain analogues (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, CAS 5724-76-5) pose risks of skin/respiratory irritation, while bulkier alkyl chains may reduce acute toxicity due to lower volatility .

Biological Activity

3-(3-Dodecyl-2,5-dioxopyrrolidin-1-YL)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{16}H_{25}N_{1}O_{3}
  • Molecular Weight : 291.38 g/mol
  • CAS Number : 60693-31-4

Physical Properties

PropertyValue
Density1.466 g/cm³
Boiling Point564 °C
Flash Point294.9 °C
LogP1.103

These properties suggest that the compound is relatively stable under standard conditions.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antimicrobial activity. A study highlighted that benzoic acid derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation .

Cytotoxicity and Anticancer Activity

Research has demonstrated that compounds containing the dioxopyrrolidine moiety possess cytotoxic properties against cancer cell lines. For example, a study reported that certain pyrrolidine derivatives showed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells . This selectivity is crucial for developing targeted cancer therapies.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. The dodecyl chain enhances membrane penetration, facilitating the compound's entry into cells where it can exert its effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial properties .

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. Results showed that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells . These findings suggest potential therapeutic applications in oncology.

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